(2R,3S)-1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid
Description
(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative widely used in medicinal chemistry as a building block for peptidomimetics and protease inhibitors. The compound features a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety, with stereochemistry at the 2R and 3S positions critical for its biological activity. Its molecular formula is C₁₀H₁₆FNO₄, with a molecular weight of 233.24 g/mol . The fluorine atom at the 3-position enhances electronegativity and metabolic stability, making it a key structural feature for drug design .
Properties
IUPAC Name |
(2R,3S)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-4-6(11)7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNHNBQISAFFOR-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and fluorinating agents.
Protection: The amino group of the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using reagents like carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,3S)-1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid, also known as (2R,3S)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid, is a fluorinated pyrrolidine derivative with applications in scientific research . It has the molecular formula and a molecular weight of 233.24 g/mol .
Scientific Research Applications
This compound serves various purposes in scientific research, including medicinal chemistry, organic synthesis, and biological studies.
- Medicinal Chemistry It is used as a building block in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.
- Organic Synthesis As an intermediate, it helps in the synthesis of complex organic molecules.
- Biological Studies It is utilized in studying enzyme mechanisms and protein-ligand interactions.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. Oxidation leads to the formation of corresponding ketones or carboxylic acids.
- Reduction Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
- Substitution Nucleophilic substitution reactions can occur at the fluorine atom using nucleophiles like amines or thiols, resulting in substituted pyrrolidine derivatives.
This compound has potential biological activities, and its effects have been studied regarding enzyme inhibition and cellular signaling pathways.
Enzyme Inhibition Research suggests it can act as an inhibitor for enzymes involved in metabolic pathways, such as dipeptidyl peptidase IV (DPP-IV), which is important in glucose metabolism and a target for diabetes treatment.
Anticancer Activity In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action involves inducing apoptosis through modulating key signaling pathways associated with cell survival and proliferation.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolidine derivatives is influenced by their stereochemistry and functional groups. The presence of the tert-butoxycarbonyl group and fluorine substitution at the 3-position enhances potency and selectivity against specific targets. Modifications in these regions can significantly alter biological outcomes.
Mechanism of Action
The mechanism of action of (2R,3S)-1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, leading to increased potency and selectivity. The Boc group provides stability and facilitates transport across biological membranes. The carboxylic acid group allows for interactions with active sites of enzymes, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers
The compound has three stereoisomers, differing in configurations at the 2- and 3-positions:
| Compound Name | Configuration | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (2S,3S)-1-Boc-3-fluoropyrrolidine-2-carboxylic acid | 2S,3S | 2227198-30-1 | C₁₀H₁₆FNO₄ | 233.24 |
| (2R,3R)-1-Boc-3-fluoropyrrolidine-2-carboxylic acid | 2R,3R | 330945-14-7 | C₁₀H₁₆FNO₄ | 233.24 |
| (Target Compound) | 2R,3S | 330945-23-8 | C₁₀H₁₆FNO₄ | 233.24 |
Key Findings :
- Stereochemistry significantly impacts biological activity and receptor binding. For example, the (2R,3S) configuration is often preferred in protease inhibitors due to optimal spatial alignment with enzyme active sites .
- Solubility and crystallinity may vary between stereoisomers, affecting synthetic yields and purification processes .
Functional Group Modifications
Hydroxyl Analog
(2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carboxylic acid replaces fluorine with a hydroxyl group (-OH):
| Property | Hydroxyl Analog | Target Compound |
|---|---|---|
| Molecular Formula | C₁₀H₁₇NO₅ | C₁₀H₁₆FNO₄ |
| Molecular Weight | 245.25 g/mol | 233.24 g/mol |
| CAS Number | 118492-87-8 | 330945-23-8 |
| Key Features | Higher polarity due to -OH; increased hydrogen bonding capacity | Enhanced metabolic stability via fluorine |
Research Implications :
- The hydroxyl analog exhibits greater aqueous solubility but lower metabolic stability due to oxidative susceptibility .
- Used in prodrug strategies where hydrolytic activation is required .
Methoxy Analog
(2R,3S)-1-Boc-3-methoxypyrrolidine-2-carboxylic acid substitutes fluorine with a methoxy group (-OCH₃):
| Property | Methoxy Analog | Target Compound |
|---|---|---|
| Molecular Formula | C₁₁H₁₉NO₅ | C₁₀H₁₆FNO₄ |
| Molecular Weight | 245.27 g/mol | 233.24 g/mol |
| pKa (Predicted) | 3.61 | Not reported |
| CAS Number | 2165699-77-2 | 330945-23-8 |
Research Implications :
- The methoxy group provides steric hindrance and electron-donating effects, altering reactivity in nucleophilic substitutions .
- Predicted lower acidity (pKa 3.61) compared to the carboxylic acid group in the target compound may influence salt formation and bioavailability .
Trifluoromethyl Analog
rac-(2R,3S)-1-Boc-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid features a bulkier -CF₃ group:
| Property | Trifluoromethyl Analog | Target Compound |
|---|---|---|
| Molecular Formula | C₁₁H₁₆F₃NO₄ | C₁₀H₁₆FNO₄ |
| Molecular Weight | 283.25 g/mol | 233.24 g/mol |
| CAS Number | EN300-35469303 | 330945-23-8 |
Research Implications :
Ring Size Comparison: Piperidine vs. Pyrrolidine
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (piperidine derivative) highlights the impact of ring expansion:
| Property | Piperidine Derivative | Target Compound |
|---|---|---|
| Molecular Formula | C₁₇H₂₃NO₄ | C₁₀H₁₆FNO₄ |
| Molecular Weight | 305.37 g/mol | 233.24 g/mol |
| Key Features | Larger ring (6-membered); phenyl substituent | Smaller ring (5-membered); fluorinated |
Biological Activity
(2R,3S)-1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on various research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C10H17FNO5
- Molecular Weight : 231.248 g/mol
- CAS Number : 118492-87-8
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly in relation to its effects on enzyme inhibition and cellular signaling pathways.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have demonstrated its potential as a competitive inhibitor for enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways associated with cell survival and proliferation. For example, compounds with similar structures have been reported to inhibit the PD-1/PD-L1 interaction, potentially enhancing immune responses against tumors .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolidine derivatives is often influenced by their stereochemistry and functional groups. The presence of the tert-butoxycarbonyl group and fluorine substitution at the 3-position are critical for enhancing potency and selectivity against specific targets. Comparative studies with other analogs have highlighted that modifications in these regions can significantly alter biological outcomes .
Case Studies
- DPP-IV Inhibition :
- Cytotoxicity against Cancer Cells :
- In a series of experiments involving various cancer cell lines, this compound demonstrated IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity. Further mechanistic studies suggested that apoptosis was induced via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic markers .
Q & A
Basic: What synthetic strategies are commonly employed for introducing the tert-butoxycarbonyl (Boc) group in fluorinated pyrrolidine derivatives?
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For fluorinated pyrrolidines, this is often performed in anhydrous solvents (e.g., dichloromethane or THF) with a tertiary amine base (e.g., triethylamine or DMAP) to activate the amine. The reaction is monitored by TLC or LC-MS to confirm Boc incorporation. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures removal of unreacted reagents .
Basic: How is the stereochemical configuration of (2R,3S)-configured fluoropyrrolidine derivatives verified?
Stereochemical integrity is confirmed using a combination of:
- ¹H and ¹⁹F NMR : Coupling constants (e.g., ) and splitting patterns reveal spatial arrangements.
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H).
- X-ray crystallography : Definitive structural confirmation for crystalline derivatives .
Advanced: What reaction conditions minimize racemization during fluoropyrrolidine carboxylate coupling in peptide synthesis?
Racemization is mitigated by:
- Low-temperature reactions (0–5°C) to reduce base-mediated epimerization.
- Mild coupling agents : HATU or EDCI/HOAt instead of strong bases like DCC.
- Short reaction times : Monitoring by LC-MS to terminate reactions before degradation .
Advanced: How does the 3-fluorine substituent influence pyrrolidine ring reactivity in nucleophilic substitutions?
The electronegative fluorine induces:
- Electronic effects : Withdrawing electron density, reducing nucleophilicity at adjacent positions.
- Steric hindrance : The C-F bond’s compact size may restrict access to reactive sites.
- Conformational rigidity : Alters ring puckering, affecting transition-state geometry in substitutions. Computational modeling (DFT) or kinetic studies are recommended to probe these effects .
Methodological: What analytical techniques reliably assess purity and enantiomeric excess (ee) of this compound?
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (error < 2 ppm).
- ¹⁹F NMR : Detects fluorinated impurities via distinct chemical shifts.
- Chiral HPLC : Quantifies ee using columns like Chiralcel OD-3 (hexane/isopropanol mobile phase) .
Data Contradiction: How can discrepancies in palladium-catalyzed coupling yields for fluoropyrrolidine intermediates be resolved?
Discrepancies often arise from:
- Catalyst loading : Optimize Pd(OAc) (0.5–5 mol%) and ligand ratios (e.g., XPhos).
- Temperature gradients : Reactions at 40–100°C may require precise thermal control.
- Atmosphere : Strict inert conditions (N/Ar) prevent catalyst oxidation. Replicate protocols from with rigorous exclusion of moisture/air .
Advanced: What purification challenges arise with fluorinated pyrrolidine carboxylic acids, and how are they addressed?
- Hydrophilicity : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) improves separation.
- Acid sensitivity : Avoid prolonged exposure to strong acids; use neutral aqueous workups.
- Diastereomer separation : High-performance silica gel or preparative HPLC resolves closely eluting isomers .
Basic: How is the Boc group selectively removed without degrading the fluoropyrrolidine core?
- Acidic conditions : TFA/DCM (1:4 v/v, 0–25°C, 1–2 hr) cleaves Boc while preserving the fluorinated ring.
- Quenching : Neutralize with cold ether or aqueous NaHCO to isolate the free amine. Monitor by NMR for complete deprotection .
Advanced: What role does Cs2_22CO3_33 play in coupling reactions involving fluoropyrrolidine intermediates?
CsCO acts as a mild base in Pd-catalyzed couplings (e.g., Buchwald-Hartwig), facilitating transmetalation without hydrolyzing sensitive fluorinated groups. Its low solubility ensures slow base release, reducing side reactions. Alternative bases (KPO, NaOtBu) may require optimization .
Methodological: How are reaction intermediates characterized when crystallography is unavailable?
- 2D NMR (COSY, HSQC, HMBC) : Assigns proton/carbon networks and confirms regiochemistry.
- IR spectroscopy : Identifies carbonyl stretches (Boc C=O at ~1680 cm).
- Polarimetry : Measures optical rotation to track stereochemical consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
